
4-Nitrobenzohydrazide
Overview
Description
4-Nitrobenzohydrazide is a chemical compound with the molecular formula C₇H₇N₃O₃. It is characterized by the presence of a nitro group (-NO₂) at the para position of the benzene ring, which is attached to a hydrazide group (-CONHNH₂). This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzohydrazide can be synthesized through the reaction of 4-nitrobenzoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide. The general reaction is as follows:
4-Nitrobenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of solvents such as methanol or ethanol to dissolve the reactants. The reaction mixture is then heated, and the product is isolated through filtration and recrystallization techniques to obtain pure this compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
4-Nitrobenzohydrazide participates in nucleophilic substitution reactions, primarily at the hydrazide (-NH-NH₂) and aromatic nitro (-NO₂) groups.
-
Reaction with Alkyl Halides :
In the presence of triethylamine (TEA), this compound reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) to form S-esters and S,S'-diesters. For example: -
Reaction with Carbon Disulfide :
The compound reacts with CS₂ to form thioamide intermediates, which are alkylated to yield dithiocarbazate derivatives .
Condensation Reactions
This compound undergoes condensation with aldehydes and ketones to form hydrazones, which are pivotal in medicinal chemistry.
- Schiff Base Formation :
- Example : Reaction with 4-hydroxybenzaldehyde or 5-chlorosalicylaldehyde in methanol yields (E)-N′-(arylidene)-4-nitrobenzohydrazides .
- Conditions : Reflux in methanol (8–24 hours) or microwave-assisted synthesis (2–3 minutes in DMSO) .
- Applications : These Schiff bases exhibit antimicrobial and antitubercular activity .
Reduction Reactions
The nitro group (-NO₂) in this compound is reducible to an amine (-NH₂) under controlled conditions.
- Catalytic Hydrogenation :
- Selectivity : Reduction of the nitro group does not affect the hydrazide moiety, enabling sequential functionalization.
Cyclization Reactions
This compound is a precursor in heterocyclic synthesis, forming 1,3,4-oxadiazoles and azetidinones.
- Formation of 1,3,4-Oxadiazoles :
- Azetidin-2-one Synthesis :
Coordination Chemistry
This compound acts as a ligand in metal complexes, influencing their biological activity.
- Copper(II) Complexes :
Complex | Anion | IC₅₀ (μM) | DNA-Binding Constant (Kₐ) |
---|---|---|---|
[Cu(4-NH)₂(ClO₄)₂] | ClO₄⁻ | 12.4 | 1.2 × 10⁴ |
[Cu(4-NH)₂(NO₃)₂] | NO₃⁻ | 9.8 | 2.5 × 10⁴ |
[Cu(4-NH)₂Br₂] | Br⁻ | 6.3 | 4.7 × 10⁴ |
Oxidation Reactions
The hydrazide group (-NH-NH₂) undergoes oxidation to form diazenes or nitriles under strong oxidizing conditions.
- Reagents : KMnO₄ or H₂O₂ in acidic media.
- Products : Nitrobenzoic acid derivatives or cleavage products.
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the potential of 4-nitrobenzohydrazide derivatives as anti-tuberculosis agents. A series of compounds synthesized from this compound demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). Specifically, compounds such as N'-arylidene-4-nitrobenzohydrazides showed effective inhibition with minimum inhibitory concentrations (MIC) as low as 50 μg/mL, comparable to established drugs like isoniazid and ciprofloxacin .
Anticancer Properties
This compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, including HepG2 (liver carcinoma) and HeLa (cervical carcinoma) cells. For instance, one study reported that a specific derivative exhibited significant cytotoxicity against HeLa cells while showing moderate activity against HepG2 cells .
Coordination Chemistry
Copper(II) Complexes
The synthesis of copper(II) complexes with this compound has been a focus of research due to their interesting properties. These complexes have been characterized using techniques such as UV/VIS spectroscopy and X-ray crystallography. They exhibit notable DNA-binding capabilities and cytotoxicity, making them potential candidates for further development in cancer therapy .
Analytical Applications
Internal Standards in Chromatography
This compound is utilized as an internal standard in analytical methods, particularly in the determination of isoniazid levels in human plasma using LC-MS/MS techniques. This application underscores its importance in pharmacokinetic studies and drug monitoring .
Material Science
Gel Formation
A derivative of this compound has been reported to form stable gels, which can be useful in various applications including drug delivery systems and tissue engineering. The ability to form gels indicates its potential utility in creating materials with specific mechanical and chemical properties .
Data Tables
Application Area | Compound Type | Key Findings |
---|---|---|
Medicinal Chemistry | Antimycobacterial Agents | MIC = 50 μg/mL against Mtb |
Anticancer Agents | Significant cytotoxicity against HepG2 and HeLa cells | |
Coordination Chemistry | Copper(II) Complexes | DNA-binding and cytotoxic properties |
Analytical Chemistry | Internal Standard for LC-MS/MS | Used for isoniazid determination |
Material Science | Gel-forming Derivatives | Stable gels for drug delivery applications |
Case Studies
- Antimycobacterial Study : A study synthesized N'-arylidene-4-nitrobenzohydrazides and evaluated their activity against Mtb. The results indicated that these compounds could serve as lead molecules for new anti-TB drugs, demonstrating higher docking scores compared to standard treatments .
- Cytotoxic Evaluation : In a detailed evaluation of hydrazone derivatives of this compound, researchers found varying levels of cytotoxicity across different cancer cell lines. The study concluded that structural modifications could enhance the anticancer efficacy of these compounds .
- Copper Complex Characterization : Research on copper(II) complexes containing this compound revealed their ability to interact with DNA, suggesting potential applications in molecular medicine as therapeutic agents targeting cancer cells .
Mechanism of Action
The mechanism of action of 4-nitrobenzohydrazide involves its interaction with specific molecular targets. For instance, in biochemical assays, it can act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the hydrazide group.
4-Aminobenzohydrazide: Reduction product of 4-nitrobenzohydrazide.
4-Nitrobenzaldehyde: Contains an aldehyde group instead of a hydrazide group.
Uniqueness: this compound is unique due to the presence of both the nitro and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions makes it a versatile compound in synthetic chemistry .
Biological Activity
4-Nitrobenzohydrazide (4-NBH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 4-NBH, focusing on its cytotoxic properties, interactions with DNA, and antibacterial effects. The findings are supported by various studies and data tables that illustrate its potential applications in cancer treatment and as an antibacterial agent.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further linked to a hydrazide functional group (-NH-NH2). This structural configuration is crucial for its biological activity.
Cytotoxic Activity
Recent studies have demonstrated that copper(II) complexes of this compound exhibit potent cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes the cytotoxicity results:
Complex | IC50 (μg/mL) | Cell Line | Mechanism |
---|---|---|---|
[Cu(4-NH)₂(ClO₄)₂] (1) | Not active | - | - |
[Cu(4-NH)₂(NO₃)₂] (2) | 24.36 ± 3.12 | HeLa | Apoptosis induction |
[Cu(4-NH)₂Br₂] (3) | 19.26 ± 2.43 | MCF-7 | Apoptosis induction |
The study indicated that complex 3 demonstrated the lowest IC50 value, suggesting it is the most effective in inducing cell death among the tested complexes. Notably, the ligand itself showed no significant cytotoxicity, highlighting the importance of metal coordination in enhancing biological activity .
DNA Interaction Studies
The interaction of this compound complexes with DNA has been investigated using various biophysical techniques. The binding studies revealed that these complexes interact with calf-thymus DNA primarily through an intercalation mechanism. The binding constants (K_b) for these interactions were determined, showing a hierarchy in binding affinity:
- [Cu(4-NH)₂Br₂] (3) : Highest binding affinity
- [Cu(4-NH)₂(NO₃)₂] (2) : Moderate binding affinity
- [Cu(4-NH)₂(ClO₄)₂] (1) : Lowest binding affinity
These findings suggest that the metal ion and the nature of the anion significantly influence the DNA-binding properties of the complexes .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits notable antibacterial activity. The following table summarizes the antibacterial efficacy against various bacterial strains:
Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
[Cu(4-NH)₂(ClO₄)₂] (1) | E. coli | 0.312 × 10³ μg/mL |
[Cu(4-NH)₂(NO₃)₂] (2) | Salmonella | 0.625 × 10³ μg/mL |
[Cu(4-NH)₂Br₂] (3) | Campylobacter | 0.156 × 10³ μg/mL |
The results indicate that complex 3 shows superior antibacterial activity against Campylobacter, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several case studies have explored the synthesis and biological evaluation of derivatives of this compound:
- Synthesis and Evaluation of N-(3,4,5-Octyloxybenzoyl)-N'-(4'-nitrobenzoyl)hydrazine : This derivative was found to form stable gels and exhibited significant biological activity, indicating potential for drug formulation applications .
- Vibrational Spectroscopy and Molecular Docking : A study utilizing density functional theory and molecular docking highlighted the structural behavior of this compound, providing insights into its interaction with target proteins .
- Hydrazone Derivatives : Research on hydrazone derivatives derived from this compound revealed their excellent coordinating capabilities and potential as inhibitors in various biochemical pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-nitrobenzohydrazide and its derivatives in academic laboratories?
- Methodology : The compound is typically synthesized via condensation reactions between 4-nitrobenzoic acid derivatives (e.g., methyl 4-nitrobenzoate or 4-nitrobenzoyl chloride) and hydrazine hydrate. For example, methyl 4-nitrobenzoate reacts with hydrazine hydrate in dioxane under reflux to yield this compound . Derivatives are formed by reacting this compound with aldehydes (e.g., 4-fluorobenzaldehyde, 3,5-dibromo-2-hydroxybenzaldehyde) in ethanol or methanol with catalytic acetic acid, followed by recrystallization .
- Key Parameters : Reaction time (4–6 hours), solvent polarity, and stoichiometric ratios influence yield and purity. IR spectroscopy (C=O, N–H stretches) and NMR (δ ~8.4 ppm for nitrobenzene protons) confirm successful synthesis .
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks:
- N–H stretch (~3226 cm),
- C=O stretch (~1653 cm),
- NO asymmetric/symmetric stretches (~1522 and 1345 cm) .
- NMR : signals at δ 8.4–8.5 ppm (nitrobenzene protons) and δ 8.1–8.2 ppm (benzylidene protons); signals at ~161 ppm (C=O) and ~148 ppm (NO-adjacent carbons) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 373 [M+H]) confirm molecular weights .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Methodology : Xanthine oxidase (XO) inhibition is assessed using spectrophotometric assays measuring uric acid production at 295 nm. IC values (e.g., 7.6 μM for N'-(3-methoxybenzylidene)-4-nitrobenzohydrazide) are calculated via dose-response curves .
- Controls : Allopurinol is a standard positive control. Activity correlates with electron-withdrawing substituents (e.g., NO, Cl) enhancing binding to XO’s active site .
Advanced Research Questions
Q. How do solvation effects and substituent electronic properties influence the reactivity of this compound in condensation reactions?
- Analysis : Polar solvents (e.g., DMF, methanol) stabilize transition states via hydrogen bonding, accelerating imine (C=N) formation. Electron-withdrawing groups (NO) on the benzohydrazide moiety increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack by aldehydes. Computational studies (DFT) reveal charge distribution at reaction sites, guiding synthetic optimization .
- Data Contradictions : Some studies report cyclization side-products (e.g., oxadiazoles) when using alkyl halides, necessitating strict control of reaction pH and halide stoichiometry .
Q. What challenges arise in resolving crystal structures of this compound derivatives, and how are they addressed?
- Methodology : Single-crystal X-ray diffraction (SHELX programs) reveals intermolecular interactions (e.g., O–H···O, N–H···O hydrogen bonds) and π–π stacking (centroid distances ~3.5 Å). Challenges include:
- Disorder in Nitro Groups : Mitigated by low-temperature data collection (100 K) .
- Twinned Crystals : SHELXL’s TWIN command refines twinning ratios .
Q. How do molecular docking studies explain the xanthine oxidase inhibitory activity of this compound derivatives?
- Methodology : Docking (AutoDock Vina) aligns derivatives into XO’s active site (PDB: 1N5X). Key interactions:
- Hydrogen bonds between nitro groups and Arg880/Thr1010.
- π-stacking between benzylidene rings and Phe914 .
Q. Data Analysis and Contradictions
Q. Why do discrepancies arise in reported IC values for similar this compound derivatives?
- Factors :
- Assay Conditions : Variations in pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and substrate (xanthine) concentration alter enzyme kinetics .
- Purity : Recrystallization solvents (methanol vs. DMF) affect compound hydration states, altering solubility and activity .
- Resolution : Standardize protocols (e.g., ISO 20776-1) and validate purity via HPLC before testing.
Q. Methodological Tools
Q. Which computational methods are effective for modeling this compound’s electronic transitions and vibrational spectra?
- Tools :
Properties
IUPAC Name |
4-nitrobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXYJYTUSGIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060913 | |
Record name | 4-Nitrobenzoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-97-5 | |
Record name | 4-Nitrobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzoylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-nitro-, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Nitrobenzoylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-NITROBENZOYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ8HT8UU5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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